Maximin H12 Maximin H12
Brand Name: Vulcanchem
CAS No.:
VCID: VC3671800
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Maximin H12

CAS No.:

Cat. No.: VC3671800

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Maximin H12 -

Specification

Introduction

Origin and Natural Sources

Primary Biological Sources

Maximin H12 was initially identified in the skin secretions of Bombina maxima, commonly known as the Chinese giant fire-bellied toad. Subsequent research has revealed that this compound is also present in the brain tissue of these amphibians, suggesting multiple physiological roles beyond external defense mechanisms .

Comparative Distribution in Amphibian Tissues

Recent proteome research has uncovered the surprising presence of numerous antimicrobial peptides, including Maximin H12, in the brain tissues of Bombina species. In a comprehensive study, researchers identified 79 antimicrobial peptides belonging to two distinct groups—maximin and maximin-H—from the brains of Bombina maxima and Bombina microdeladigitora. This discovery represents a significant advancement in understanding the diverse distribution of these compounds within amphibian anatomy .

Evolutionary Significance

The presence of Maximin H12 and related peptides in both skin and brain tissues suggests evolutionary adaptations that may serve multiple biological functions. This dual localization indicates potential roles beyond antimicrobial activity, possibly extending to neuroprotection or signaling pathways within the central nervous system.

Chemical Structure and Properties

Molecular Composition

Maximin H12 features a distinctive peptide structure characterized by specific amino acid sequences that contribute to its biological activities. While detailed structural analyses are continuing to emerge in the scientific literature, the compound belongs to the broader category of cationic antimicrobial peptides, which typically contain positively charged residues that facilitate interaction with negatively charged microbial membranes.

Structural Comparison with Related Compounds

The maximin-H group, to which Maximin H12 belongs, displays structural variations that differentiate these compounds from other antimicrobial peptides. These variations in amino acid sequence and three-dimensional conformation likely account for differences in antimicrobial efficacy and spectrum of activity among members of the maximin family.

Biological Activity

Antimicrobial Properties

Studies have demonstrated that Maximin H12, like other members of the maximin-H group, exhibits significant antimicrobial activity against a range of microorganisms. Research findings indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. This broad-spectrum activity highlights the potential therapeutic applications of this compound .

Mechanism of Action

The antimicrobial activity of Maximin H12 likely follows mechanisms similar to other cationic antimicrobial peptides. These typically involve:

  • Initial electrostatic attraction to negatively charged microbial cell membranes

  • Insertion into the membrane structure

  • Disruption of membrane integrity, leading to cell lysis

  • Potential additional mechanisms involving intracellular targets

Comparative Efficacy

Among the diverse antimicrobial peptides identified from Bombina species, certain members of the maximin-H family have demonstrated particularly strong antimicrobial activities against tested microorganism strains. Maximin H12 has shown efficacy against a spectrum of pathogens, contributing to interest in its potential applications .

Research Methodologies

Isolation and Characterization Techniques

Researchers have employed various analytical methods to isolate and characterize Maximin H12 and related peptides. The process typically involves:

  • Tissue homogenization (brain or skin secretions)

  • Fractionation using chromatographic techniques

  • Mass spectrometry for identification and structural characterization

  • cDNA cloning to confirm peptide sequences

Expression Pattern Analysis

Research has utilized cDNA library construction to investigate the genetic basis of Maximin H12 expression. In a comprehensive study, 158 cDNA clones encoding 79 antimicrobial peptides were isolated from brain cDNA libraries of Bombina maxima and Bombina microdeladigitora. This extensive genetic diversity represents one of the most extreme examples described in animal brain tissues .

The table below summarizes key findings regarding the distribution of antimicrobial peptides in Bombina species:

SpeciesTissue SourceNumber of Peptides IdentifiedPeptide GroupsNovel Peptides
B. maximaBrain homogenate22Maximin, Maximin-HMultiple
B. microdeladigitoraBrain homogenate4Maximin, Maximin-HMultiple
Combined speciesBrain cDNA libraries79Maximin, Maximin-H59

Current Research Limitations

Structural Characterization Challenges

Complete structural elucidation of Maximin H12 remains an active area of research. Advanced techniques including nuclear magnetic resonance spectroscopy and X-ray crystallography will be valuable for resolving remaining structural questions.

Mechanism of Action Uncertainties

While the general antimicrobial mechanisms of cationic peptides are understood, the specific molecular interactions and cellular targets of Maximin H12 require further investigation to fully characterize its biological activity profile.

Physiological Role in Brain Tissue

The discovery of Maximin H12 in brain tissue raises fundamental questions about its physiological role beyond antimicrobial defense. Research into potential neurological functions represents an emerging field with significant knowledge gaps.

Future Research Directions

Structure-Activity Relationship Studies

Detailed investigation of structure-activity relationships for Maximin H12 could facilitate the design of synthetic analogs with enhanced stability or targeted antimicrobial activities. Such research may lead to optimized therapeutic candidates.

Neurophysiological Function Investigation

The extreme diversity of antimicrobial peptides in amphibian brains suggests potentially important neurological roles. Future research exploring the functions of Maximin H12 in neural tissues could reveal novel biological mechanisms and potential therapeutic applications .

Clinical Development Pathways

Translational research examining the pharmacokinetics, safety, and efficacy of Maximin H12 or its derivatives would be necessary to advance this compound toward potential clinical applications. Issues of stability, delivery, and production scalability represent important challenges for pharmaceutical development.

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